3-(4-{[(Tert-butoxy)carbonyl](methyl)amino}phenyl)propanoic acid
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Overview
Description
3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid is an organic compound that features a propanoic acid group attached to a phenyl ring, which is further substituted with a tert-butoxycarbonyl-protected methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid typically involves multiple stepsThe reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The phenyl ring and other functional groups can be reduced under specific conditions.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. Reaction conditions such as temperature, solvent, and reaction time are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups onto the phenyl ring .
Scientific Research Applications
3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can be cleaved under acidic conditions, revealing the active methylamino group, which can then interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-[(tert-Butoxycarbonyl)amino]-3-aminopropionic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
3-(4-{(Tert-butoxy)carbonylamino}phenyl)propanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of both a carboxylic acid and a tert-butoxycarbonyl-protected methylamino group.
Properties
Molecular Formula |
C15H21NO4 |
---|---|
Molecular Weight |
279.33 g/mol |
IUPAC Name |
3-[4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]propanoic acid |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12-8-5-11(6-9-12)7-10-13(17)18/h5-6,8-9H,7,10H2,1-4H3,(H,17,18) |
InChI Key |
DXHZDOXZIYHSKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
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